MT2 Functional Activity vs. UCSF4226
In a head-to-head comparison using the same assay platform, CAS 2034398-99-5 (tested as Sigma SML2754 / Z3670677764) exhibited negligible functional activity at the human MT2 receptor, whereas the cognate agonist UCSF4226 displayed potent inhibition of isoproterenol-stimulated cAMP production. This confirms the compound's utility as a true negative control [1].
| Evidence Dimension | hMT2 receptor functional activity (pEC50 for inhibition of isoproterenol-stimulated cAMP production in transiently transfected HEK cells) |
|---|---|
| Target Compound Data | pEC50 < 4.5 (EC50 > 30 µM); % Emax not meaningful (inactive) |
| Comparator Or Baseline | UCSF4226 (ZINC128734226, SML2753): pEC50 = 8.2 ± 0.1 (EC50 ≈ 6.3 nM); Emax = 89 ± 3% |
| Quantified Difference | >3.7 log units (greater than 5,000-fold) lower potency; complete loss of efficacy |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production on hMT2 receptors transiently expressed in HEK cells; compounds tested up to 30 µM; data from n ≥ 3 independent experiments performed in triplicate [1]. |
Why This Matters
This direct comparison within the same experimental system proves that CAS 2034398-99-5 is functionally silent at hMT2 at concentrations up to 30 µM, making it the appropriate inactive control for UCSF4226 in any MT2-mediated cAMP assay.
- [1] Stein, R.M., Kang, H.J., McCorvy, J.D., et al. Extended Data Table 4. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 2020, 579, 609–614. PMC7134359. View Source
